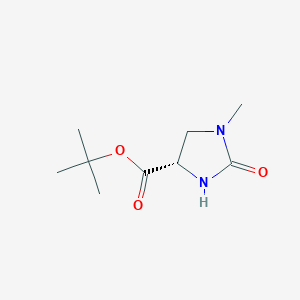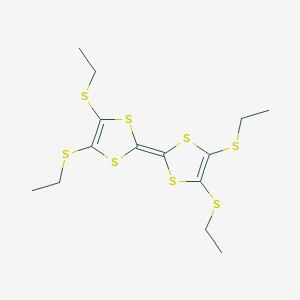
1-Chloro-3,4,4-trifluorobut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,4,4-trifluorobut-3-en-2-one (CTFBO) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. CTFBO is a colorless liquid that is soluble in water and has a distinctive odor. It is also known by its chemical formula, C4H3ClF3O, and has been used in various applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3,4,4-trifluorobut-3-en-2-one is not well understood, but it is believed to act as a nucleophile and react with various organic compounds to form new chemical bonds. 1-Chloro-3,4,4-trifluorobut-3-en-2-one has been shown to react with a variety of nucleophiles, including amines, alcohols, and thiols, and has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Efectos Bioquímicos Y Fisiológicos
1-Chloro-3,4,4-trifluorobut-3-en-2-one has not been extensively studied for its biochemical and physiological effects, but it has been shown to have some toxic effects on humans and animals. Exposure to 1-Chloro-3,4,4-trifluorobut-3-en-2-one can cause irritation to the eyes, skin, and respiratory tract, and can also cause nausea, vomiting, and other symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Chloro-3,4,4-trifluorobut-3-en-2-one has several advantages for use in laboratory experiments, including its high reactivity towards various organic compounds and its ability to react with a variety of nucleophiles. However, 1-Chloro-3,4,4-trifluorobut-3-en-2-one also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on 1-Chloro-3,4,4-trifluorobut-3-en-2-one, including its use as a reagent in organic synthesis and its potential applications in medicinal chemistry and drug discovery. Further studies are needed to understand the mechanism of action of 1-Chloro-3,4,4-trifluorobut-3-en-2-one and its potential toxic effects on humans and animals. Additionally, new methods for synthesizing 1-Chloro-3,4,4-trifluorobut-3-en-2-one and its derivatives may be developed in the future, which could lead to new applications and discoveries.
Métodos De Síntesis
1-Chloro-3,4,4-trifluorobut-3-en-2-one can be synthesized through a variety of methods, including the reaction of 3,4,4-trifluorobut-3-en-2-one with hydrogen chloride gas. The reaction is typically carried out in the presence of a catalyst, such as aluminum chloride, and can be performed under a variety of conditions, including at elevated temperatures and pressures.
Aplicaciones Científicas De Investigación
1-Chloro-3,4,4-trifluorobut-3-en-2-one has been widely used in scientific research due to its unique chemical properties, including its ability to react with a variety of nucleophiles and its high reactivity towards various organic compounds. 1-Chloro-3,4,4-trifluorobut-3-en-2-one has been used in a variety of applications, including as a reagent in organic synthesis and as a starting material for the preparation of other organic compounds.
Propiedades
Número CAS |
110784-75-3 |
|---|---|
Nombre del producto |
1-Chloro-3,4,4-trifluorobut-3-en-2-one |
Fórmula molecular |
C4H2ClF3O |
Peso molecular |
158.5 g/mol |
Nombre IUPAC |
1-chloro-3,4,4-trifluorobut-3-en-2-one |
InChI |
InChI=1S/C4H2ClF3O/c5-1-2(9)3(6)4(7)8/h1H2 |
Clave InChI |
RZUKGAJBMYJCDB-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=C(F)F)F)Cl |
SMILES canónico |
C(C(=O)C(=C(F)F)F)Cl |
Sinónimos |
3-Buten-2-one, 1-chloro-3,4,4-trifluoro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



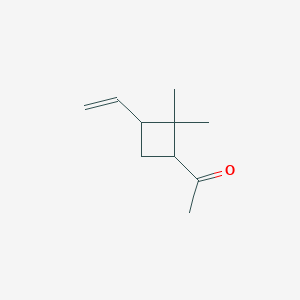
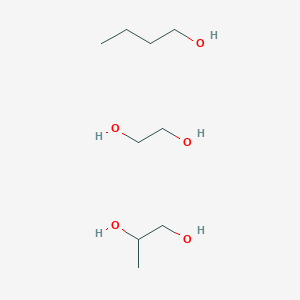
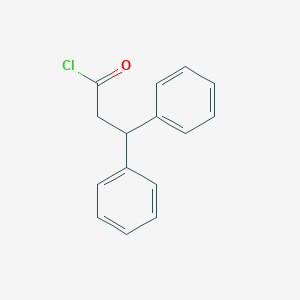
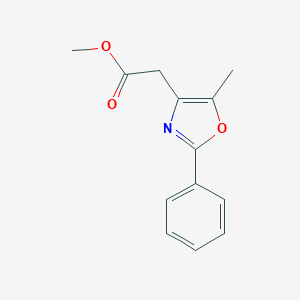
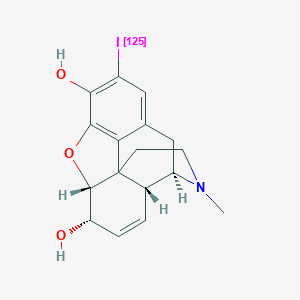
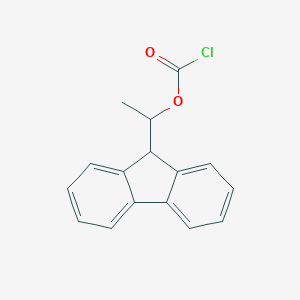
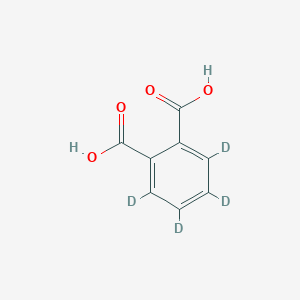
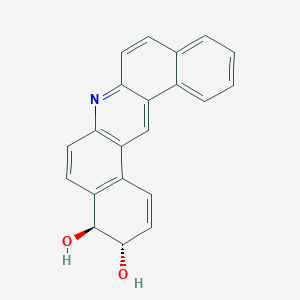
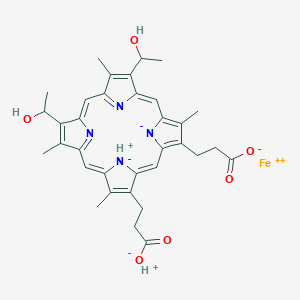
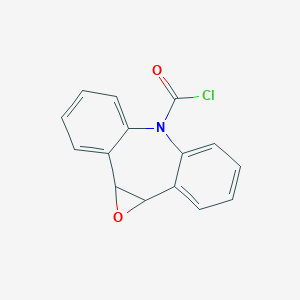
![1-Methyl-2-oxo-3-[1-oxo-2-[[3-phenyl-1-[(phenylmethoxy)carbonyl]propyl]amino]propyl]-4-imidazolidinecarboxylic acid tert-butyl ester](/img/structure/B28452.png)
